molecular formula C16H20O2 B176203 Ethyl 2-(4-phenylcyclohexylidene)acetate CAS No. 115880-04-1

Ethyl 2-(4-phenylcyclohexylidene)acetate

Cat. No.: B176203
CAS No.: 115880-04-1
M. Wt: 244.33 g/mol
InChI Key: PESXGYQEFGRNJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-phenylcyclohexylidene)acetate is an organic compound with the molecular formula C₁₆H₂₀O₂ and a molecular weight of 244.33 g/mol It is a derivative of cyclohexanone and is characterized by the presence of a phenyl group attached to the cyclohexylidene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-phenylcyclohexylidene)acetate can be synthesized through a multi-step reaction process. One common method involves the use of sodium tert-butoxide and tetrahydrofuran (THF) as solvents. The reaction starts with the suspension of sodium tert-butoxide in THF, followed by the addition of triethylphosphonoacetate. The mixture is then cooled to 0°C and 1-phenyl-4-cyclohexanone is added. The reaction is allowed to warm to room temperature and stirred for 1.5 hours .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-phenylcyclohexylidene)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 2-(4-phenylcyclohexylidene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-phenylcyclohexylidene)acetate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Ethyl 2-(4-phenylcyclohexylidene)acetate can be compared with similar compounds such as ethyl 2-(4-oxocyclohexylidene)acetate and other cyclohexanone derivatives. These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the phenyl group in this compound imparts unique chemical properties, making it distinct from other cyclohexanone derivatives .

List of Similar Compounds

  • Ethyl 2-(4-oxocyclohexylidene)acetate
  • Cyclohexanone derivatives
  • Phenyl-substituted cyclohexanones

Properties

IUPAC Name

ethyl 2-(4-phenylcyclohexylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-7,12,15H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESXGYQEFGRNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCC(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472917
Record name Ethyl 2-(4-phenylcyclohexylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115880-04-1
Record name Ethyl 2-(4-phenylcyclohexylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-phenylcyclohexylidene)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-phenylcyclohexylidene)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-phenylcyclohexylidene)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(4-phenylcyclohexylidene)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(4-phenylcyclohexylidene)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4-phenylcyclohexylidene)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.